![molecular formula C24H18O6S2 B14670031 4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol CAS No. 37615-80-8](/img/structure/B14670031.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is an aromatic organic compound characterized by its biphenyl structure with two sulfonyl groups and two phenol groups. This compound is known for its high thermal stability and is primarily used in the production of polymers, particularly liquid crystals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol typically involves the oxidative coupling of phenol derivatives. One common method is the reaction of 2,6-di-tert-butylphenol with oxygen to produce phenol radicals, which then undergo rapid dimerization to form a diphenoquinone. This intermediate is subsequently reduced to the tetra-butyl-biphenyl derivative by reacting with additional 2,6-di-tert-butylphenol. Finally, high-temperature dealkylation is performed to remove the butyl groups, yielding the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of vanadium tetrachloride (VCl4) as an oxidant to facilitate the coupling of phenol derivatives. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and vanadium tetrachloride.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyether liquid crystals and other high-performance polymers.
Biology: Investigated for its potential estrogenic activity and interactions with biological receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol involves its interaction with molecular targets such as estrogen receptors. The compound’s biphenyl structure allows it to mimic natural estrogens, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Biphenol: An aromatic compound with two hydroxyl groups on the biphenyl structure.
Bisphenol A: A well-known plasticizer with two phenol groups connected by a propane bridge.
2,2’-Biphenol: Another isomer of biphenol with hydroxyl groups at the 2,2’ positions.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is unique due to its sulfonyl groups, which impart high thermal stability and make it suitable for high-performance applications in liquid crystals and engineering plastics. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
37615-80-8 |
|---|---|
Molekularformel |
C24H18O6S2 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
4-[4-[4-(4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol |
InChI |
InChI=1S/C24H18O6S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16,25-26H |
InChI-Schlüssel |
ZGQLIMVIWCEOCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O)S(=O)(=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



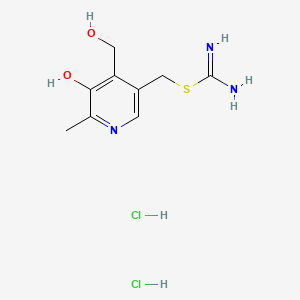
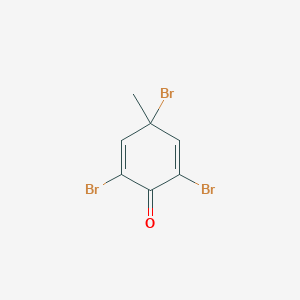
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
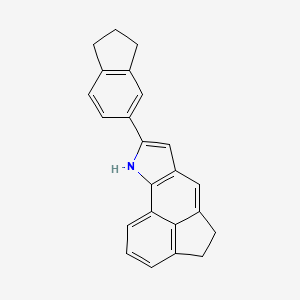

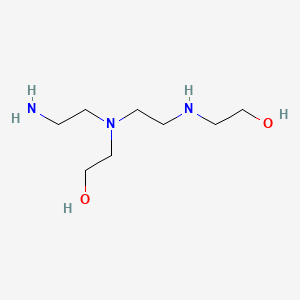
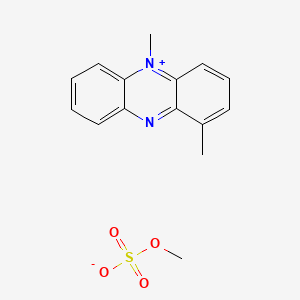
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
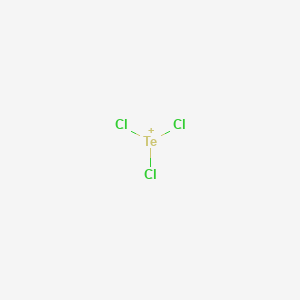
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
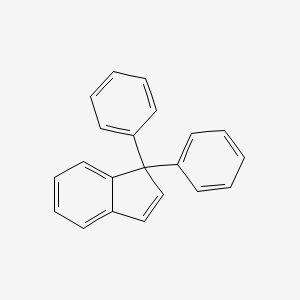

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
